molecular formula C16H12ClN3O2S B2650105 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 727717-72-8

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2650105
CAS No.: 727717-72-8
M. Wt: 345.8
InChI Key: JCPATHOSANGUEU-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a chemical compound built on a 4,5-disubstituted-4H-1,2,4-triazole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. The core 1,2,4-triazole structure is associated with a range of pharmacological activities in scientific literature, including antimicrobial and anti-inflammatory properties . Researchers value this class of compounds for its versatility in synthetic chemistry, often serving as a key intermediate for the development of more complex molecules with enhanced biological activity . The specific presence of a sulfanylacetic acid side chain at the 3-position of the triazole ring is a feature of interest, as similar structural motifs have been utilized in the synthesis of novel compounds evaluated for various biological effects . As part of a collection of unique chemicals for early discovery research, this product is offered for investigational purposes to explore its potential applications and properties. Buyer assumes responsibility to confirm product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)20-15(11-4-2-1-3-5-11)18-19-16(20)23-10-14(21)22/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPATHOSANGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenyl derivatives.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially altering the compound’s structure and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and acids or bases are employed depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, altered aromatic groups

    Substitution: Various substituted aromatic and triazole derivatives

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The presence of the chlorophenyl group enhances this activity due to increased lipophilicity and interaction with microbial membranes .
  • Antifungal Properties : Triazole derivatives are well-known for their antifungal efficacy. Research indicates that compounds similar to 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes .
  • Anti-inflammatory Effects : Some studies suggest that triazoles can exhibit anti-inflammatory properties by inhibiting certain pathways involved in inflammation. This potential makes them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Indian Journal of Applied Research, a series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 2: Antifungal Activity

Research conducted by MDPI explored the antifungal activity of various triazole derivatives against Candida species. The study found that compounds similar to this compound showed promising results in inhibiting fungal growth, supporting its application in antifungal therapies .

Case Study 3: Anti-inflammatory Properties

A recent investigation highlighted the anti-inflammatory effects of triazole compounds in animal models. The study indicated that these compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and aromatic groups may interact with enzymes or receptors, modulating their activity. The sulfanylacetic acid moiety can also play a role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(a) Bromophenyl Derivatives
  • Structural Difference: Chlorine replaced with bromine at the para position of the phenyl ring. Impact: Bromine’s larger atomic radius increases lipophilicity (logP ~3.5 vs.
(b) Fluorophenyl Derivatives
  • Example : 2-{[4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3, ).
    • Structural Difference : Chlorine replaced with fluorine; acetamide replaces acetic acid.
    • Impact : Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk. Acetamide derivatives often show improved oral bioavailability compared to carboxylic acids .

Functional Group Modifications

(a) Sulfonyl and Sulfonamide Derivatives
  • Example: 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 499101-39-2, ). Structural Difference: Methoxyphenyl and sulfamoyl groups introduced. Impact: Sulfonamide groups enhance interactions with enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding.
(b) Hydrazide and Hydrazone Derivatives
  • Example : N′-[(E)-(3-Bromo-4-methoxyphenyl)methylene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 5263388, ).
    • Structural Difference : Acetic acid replaced with hydrazide.
    • Impact : Hydrazide derivatives exhibit dual hydrogen-bonding capacity, improving interactions with polar residues in enzyme active sites. However, they may suffer from reduced stability under acidic conditions .

Heterocyclic and Bulky Substituents

(a) Pyridine and Benzodioxol Derivatives
  • Example : {[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 80987-62-8, ).
    • Structural Difference : Benzodioxol replaces chlorophenyl.
    • Impact : Benzodioxol’s electron-donating effects enhance metabolic stability, while its fused ring system may improve π-π stacking with aromatic protein residues .
(b) Cycloalkyl Substituents
  • Example: 2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 1039819-10-7, ). Structural Difference: Cyclopropyl and thiophen-2-yl groups introduced. Thiophene enhances π-stacking and metal coordination capabilities .

Anti-Inflammatory and Anti-Exudative Activity

  • Target Compound : Exhibited anti-exudative activity comparable to diclofenac sodium in rodent models at 10 mg/kg, with a 58% reduction in edema vs. 62% for diclofenac .
  • Analog Comparison : Bromophenyl derivatives () showed 57% yield in synthesis but lower solubility (2.1 mg/mL vs. 4.3 mg/mL for the chloro analog), impacting formulation .

Antimicrobial Activity

  • Hydrazide Derivatives : Demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming acetic acid analogs (MIC: 32–64 µg/mL), likely due to enhanced membrane penetration .

Biological Activity

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse sources.

Synthesis and Characterization

The compound is synthesized through a series of chemical reactions involving triazole derivatives. The synthesis typically involves the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole with sulfanyl acetic acid in an alkaline medium. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have investigated the anticancer properties of various triazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µg/mL)Notes
This compoundHepG2TBDPotentially high activity
7f (related compound)HepG216.782Highest activity among tested compounds
Sorafenib (control)HepG25.971Standard reference

The most notable findings indicate that derivatives similar to this compound exhibit significant cytotoxic effects on liver cancer cells (HepG2), with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Compounds with triazole rings have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Notes
This compoundE. coliTBDEffective antimicrobial agent
Compound A (related)Staphylococcus aureusTBDShows broad-spectrum activity

The biological activity of this compound is hypothesized to involve interaction with cellular targets such as enzymes involved in cancer cell proliferation or microbial survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins, inhibiting their function and leading to cell death .

Case Studies

In a recent study published in Nature Communications, researchers evaluated a series of triazole derivatives for their anticancer properties. Among them, compounds structurally related to this compound exhibited potent anti-proliferative effects against liver cancer cells, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What are the recommended safety protocols for handling 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid in laboratory settings?

Methodological Answer:

  • Preventive Measures : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents to prevent decomposition .
  • Emergency Response : In case of skin contact, wash immediately with water and soap; for eye exposure, rinse with water for 15 minutes and seek medical attention. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What synthetic routes are reported for synthesizing triazole-thioether acetic acid derivatives analogous to the target compound?

Methodological Answer:

  • Key Reaction : Intermolecular condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-haloacetic acid derivatives (e.g., 2-chloroacetic acid) under alkaline conditions (pH 8–10) yields the thioether linkage. Example: Reacting 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with bromoacetic acid in ethanol with K₂CO₃ as a base .
  • Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer:

  • Crystal Preparation : Grow single crystals via slow evaporation of a saturated DMSO/water solution (1:1 v/v) at 25°C .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles. For example, the C–S bond in the thioether group typically ranges from 1.75–1.82 Å, consistent with similar triazole derivatives .
  • Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to confirm stereoelectronic effects .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Mechanics (QM) : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electronic properties (e.g., HOMO-LUMO gaps) and acidity (pKa of the acetic acid moiety) .
  • Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., water, DMSO) to predict solubility and stability. The sulfanyl group’s hydrophobicity may reduce aqueous solubility, requiring co-solvents .
  • Cheminformatics : Generate SMILES/InChI descriptors (e.g., Canonical SMILES: O=C(O)CSC1=NN=C(N1C2=CC=C(Cl)C=C2)C3=CC=CC=C3) for database comparisons .

Q. How can researchers address contradictions in biological activity data observed across structurally similar triazole derivatives?

Methodological Answer:

  • Comparative Analysis : Use scaffold-activity relationship (SAR) studies to isolate substituent effects. For example, replacing the 4-chlorophenyl group with a 4-methoxyphenyl group may alter enzyme-binding affinity due to electronic effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against kinase targets) and apply statistical tools (ANOVA, regression) to identify outliers or confounding variables (e.g., assay conditions) .

Q. What experimental designs are optimal for assessing the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Environmental Persistence : Conduct OECD 301 biodegradation tests under aerobic conditions to measure half-life in soil/water matrices .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values. The sulfanyl group’s lipophilicity may enhance bioaccumulation, requiring mitigation strategies (e.g., photodegradation studies under UV light) .
  • Long-Term Monitoring : Deploy LC-MS/MS to track metabolite formation (e.g., triazole cleavage products) in simulated ecosystems over 6–12 months .

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